1-isopropyl-N-(2-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, characterized by its unique molecular structure and potential biological activities. Pyrazoles are five-membered heterocyclic compounds that contain nitrogen atoms, making them significant in medicinal chemistry due to their diverse pharmacological properties. This compound is particularly noted for its ability to interact with various biological targets, which may lead to therapeutic applications.
The compound can be synthesized from readily available starting materials through multi-step synthetic routes. It has been referenced in various scientific literature and databases, highlighting its importance in ongoing research within organic and medicinal chemistry fields.
1-isopropyl-N-(2-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine can be classified as:
The synthesis of 1-isopropyl-N-(2-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine typically involves several key steps:
The synthesis may involve various reagents and conditions tailored to optimize yield and purity. For instance, palladium-catalyzed coupling reactions can enhance the efficiency of forming complex structures.
The molecular structure of 1-isopropyl-N-(2-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine can be represented by its IUPAC name and molecular formula:
Property | Data |
---|---|
Molecular Formula | C15H22ClN3O |
Molecular Weight | 295.81 g/mol |
IUPAC Name | N-[(2-methoxyphenyl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine;hydrochloride |
InChI Key | NPTAXSDHQMGXOF-UHFFFAOYSA-N |
Canonical SMILES | CC1=CN(N=C1NCC2=CC=C(C=C2)OC)C(C)C.Cl |
The crystal structure analysis reveals bond lengths and angles consistent with expected values for similar compounds, confirming the integrity of the synthesized product.
1-isopropyl-N-(2-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions:
The specific conditions for these reactions vary:
These reactions highlight the compound's versatility for further functionalization.
The mechanism of action for 1-isopropyl-N-(2-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine involves interactions with specific biological targets:
The compound is typically characterized as a solid at room temperature, with specific melting points that can vary based on purity and synthesis method.
Key chemical properties include:
These properties are critical for determining its utility in various applications.
1-isopropyl-N-(2-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine has several potential applications:
CAS No.: 6784-38-9
CAS No.: 97416-84-7
CAS No.: 10463-84-0
CAS No.: 16656-02-3
CAS No.: 13111-79-0
CAS No.: